molecular formula C20H17NO6 B3684334 [3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate

[3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate

Cat. No.: B3684334
M. Wt: 367.4 g/mol
InChI Key: AQFMQERKASEFLE-UHFFFAOYSA-N
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Description

[3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate is an organic compound that features a furan ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate typically involves the reaction of 3,4-dimethoxybenzoic acid with 3-(furan-2-carbonylamino)phenol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. For example, the use of a packed-bed continuous flow reactor can enhance the efficiency of the synthesis by providing better control over temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

[3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler compound with similar furan ring structure.

    3,4-Dimethoxybenzoic acid: Shares the benzoate ester moiety.

    Furfuryl alcohol: Contains a furan ring and is used in similar applications.

Uniqueness

[3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate is unique due to the combination of its furan ring, phenyl group, and benzoate ester, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields .

Properties

IUPAC Name

[3-(furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-16-9-8-13(11-18(16)25-2)20(23)27-15-6-3-5-14(12-15)21-19(22)17-7-4-10-26-17/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFMQERKASEFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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